3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyrrole with ethyl chloroformate in the presence of a base, followed by further functionalization to introduce the ethoxycarbonyl groups at the desired positions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups to hydroxyl or alkyl groups.
Substitution: The compound can participate in substitution reactions where the ethoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3,5-tricarboxylic acid, while reduction could produce 3,5-bis(hydroxymethyl)-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxycarbonyl groups can participate in hydrogen bonding and other interactions that influence the compound’s activity. Pathways involved may include metabolic processes where the compound is modified by enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(ethoxycarbonyl)phenylboronic acid
- 3,5-bis(ethoxycarbonyl)-1,2,6-trimethyl-4-phenyl-2,3,4,5-tetrahydropyridinium perchlorate
Uniqueness
3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,5-bis(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-3-17-10(15)6-5-7(11(16)18-4-2)12-8(6)9(13)14/h5,12H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDSDMYHYGPKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C(=O)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.